1-(3-chlorobenzyl)-N-(2,4-difluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-N-[(2,4-DIFLUOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a combination of chlorophenyl, difluorophenyl, and pyrrole groups, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-N-[(2,4-DIFLUOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the chlorophenyl and difluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the pyrrole group: This step may involve a coupling reaction using a suitable catalyst.
Industrial production methods would likely involve optimizing these reactions for scale-up, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHYL]-N-[(2,4-DIFLUOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl sites.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-N-[(2,4-DIFLUOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for potential therapeutic uses, including as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-N-[(2,4-DIFLUOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1-[(3-CHLOROPHENYL)METHYL]-N-[(2,4-DIFLUOROPHENYL)METHYL]-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of chlorophenyl, difluorophenyl, and pyrrole groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C21H16ClF2N5O |
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Molecular Weight |
427.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-[(2,4-difluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
InChI |
InChI=1S/C21H16ClF2N5O/c22-16-5-3-4-14(10-16)13-29-21(28-8-1-2-9-28)19(26-27-29)20(30)25-12-15-6-7-17(23)11-18(15)24/h1-11H,12-13H2,(H,25,30) |
InChI Key |
BFWPRJVSXHIZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)Cl)C(=O)NCC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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